Carbonylbis(triphenylphosphine)rhodium(I) Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

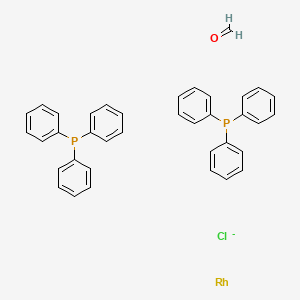

Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as Carbonylchlorobis(triphenylphosphine)rhodium(I), is a compound with the chemical formula C37H30ClOP2Rh . It is used as a catalyst precursor for hydrogenations, decarbonylation of acyl halides, and the hydrosilation and hydroboration of alkenes .

Molecular Structure Analysis

The molecular structure of Carbonylbis(triphenylphosphine)rhodium(I) Chloride is complex. It consists of a rhodium atom at the center, surrounded by two triphenylphosphine molecules, a carbonyl group, and a chloride ion . The exact structure can be determined using advanced analytical techniques.Chemical Reactions Analysis

Carbonylbis(triphenylphosphine)rhodium(I) Chloride is known to be involved in various chemical reactions. For instance, it has been used in the decarbonylation of acid chlorides . More research is needed to fully understand the range of reactions it can participate in.Physical And Chemical Properties Analysis

Carbonylbis(triphenylphosphine)rhodium(I) Chloride is a solid at room temperature . It has a melting point of 227 °C (dec.) . It is soluble in acetone, ethanol, and chloroform .Applications De Recherche Scientifique

[RhCl(CO)(PPh3)2] [RhCl(CO)(PPh_3)_2] [RhCl(CO)(PPh3)2]

, is a versatile compound in the field of chemistry, particularly in catalysis. Below is a comprehensive analysis of its unique applications across various scientific research fields:Hydroformylation

Hydroformylation: involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond. This compound serves as a precursor to tris(triphenylphosphine)rhodium carbonyl hydride, which is an important catalyst for hydroformylation reactions . This process is vital for the industrial production of aldehydes from alkenes.

Cyclometallation

In cyclometallation , this rhodium complex is used to activate C-H bonds adjacent to unsaturated carbon-carbon bonds . It facilitates the formation of metal-cycloalkane complexes, which are crucial intermediates in the synthesis of various organic compounds.

Cross-Coupling Reactions

Cross-coupling reactions: are pivotal in forming carbon-carbon bonds, and this rhodium complex acts as a catalyst, particularly for the coupling of activated alkenyl tosylates with arylboronic acids . This application is significant in the pharmaceutical industry for constructing complex molecules.

Photocatalysis

In photocatalysis , this compound has been utilized in the development of heterostructures for enhanced photocatalytic activity . Such applications are promising for environmental remediation and energy conversion technologies.

Encapsulation Processes

The compound is also used in encapsulation processes , such as the spray-chilling encapsulation of volatile compounds . This technique is important for flavor and fragrance industries to capture and preserve sensitive aromas and tastes.

Organic Synthesis

In organic synthesis , the compound is used for the cleavage of allyl phenolic ethers to phenols . This reaction is useful for the modification of organic molecules, which can lead to the development of new drugs and materials.

Mécanisme D'action

Target of Action

Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, Carbonylbis(triphenylphosphine)rhodium(I) Chloride facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by Carbonylbis(triphenylphosphine)rhodium(I) Chloride depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .

Result of Action

The result of Carbonylbis(triphenylphosphine)rhodium(I) Chloride’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .

Action Environment

The action of Carbonylbis(triphenylphosphine)rhodium(I) Chloride can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.

Safety and Hazards

Propriétés

IUPAC Name |

formaldehyde;rhodium;triphenylphosphane;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.CH2O.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKFRMRYWEJBC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32ClOP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Chlorocarbonylbis(triphenylphosphine) rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Carbonylbis(triphenylphosphine)rhodium(I) Chloride | |

CAS RN |

13938-94-8 |

Source

|

| Record name | Carbonylchlorobis(triphenylphosphine)rhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)